molecular formula C11H13NOSe B6601551 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one CAS No. 60940-32-1

2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one

Cat. No.: B6601551
CAS No.: 60940-32-1
M. Wt: 254.20 g/mol
InChI Key: FFYKLOLVUCXNDX-UHFFFAOYSA-N
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Description

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one is an organoselenium compound with the molecular formula C11H13NOSe and a molecular weight of 254.19 g/mol . This compound is known for its unique chemical structure, which includes a selenium atom incorporated into a benzene ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one typically involves the reaction of 2-aminobenzeneselenol with butyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound plays a crucial role in its biological activity. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its butyl group and the presence of selenium in the benzene ring differentiate it from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-butyl-1,2-benzoselenazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYKLOLVUCXNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2[Se]1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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